molecular formula C4H5NO3S B080995 Prop-1-enesulphonyl isocyanate CAS No. 13881-54-4

Prop-1-enesulphonyl isocyanate

Katalognummer: B080995
CAS-Nummer: 13881-54-4
Molekulargewicht: 147.15 g/mol
InChI-Schlüssel: DAONPBQTUWQEQJ-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound has a molecular formula of C₁₃H₁₅NO, a molecular weight of 201.26 g/mol, and a boiling point of 268–271°C. It is used industrially as a monomer for synthesizing novel polymer backbones, including high-performance acrylic emulsions, plastic/rubber modifiers, coatings, adhesives, and reactive chemicals. Its storage requires protection from humidity under nitrogen .

Eigenschaften

CAS-Nummer

13881-54-4

Molekularformel

C4H5NO3S

Molekulargewicht

147.15 g/mol

IUPAC-Name

(E)-N-(oxomethylidene)prop-1-ene-1-sulfonamide

InChI

InChI=1S/C4H5NO3S/c1-2-3-9(7,8)5-4-6/h2-3H,1H3/b3-2+

InChI-Schlüssel

DAONPBQTUWQEQJ-NSCUHMNNSA-N

SMILES

CC=CS(=O)(=O)N=C=O

Isomerische SMILES

C/C=C/S(=O)(=O)N=C=O

Kanonische SMILES

CC=CS(=O)(=O)N=C=O

Andere CAS-Nummern

13881-54-4

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Hexamethylene Diisocyanate (HDI)

  • CAS : 822-06-0 ()
  • Structure : Aliphatic diisocyanate (two –NCO groups).
  • Applications : Widely used in polyurethane (PU) production, contributing to flexibility and weather resistance in coatings and elastomers ().
  • Reactivity : High crosslinking capacity due to dual –NCO groups, enabling robust polymer networks.
  • Safety : Classified under GHS 1.0; hazards include respiratory sensitization ().

Key Difference: Unlike Prop-1-enesulphonyl isocyanate (mono-isocyanate with aromatic substituents), HDI’s aliphatic structure and dual reactivity make it suitable for high-durability applications .

Chlorosulfonyl Isocyanate

  • CAS : 1189-71-5 ()
  • Structure : Contains a sulfonyl (–SO₂) group adjacent to the isocyanate (–NCO).
  • Applications : Reactive intermediate in sulfonamide and heterocyclic synthesis.
  • Reactivity : Enhanced electrophilicity due to the electron-withdrawing sulfonyl group, enabling rapid nucleophilic attacks.
  • Safety : Requires stringent handling (e.g., immediate skin/eye decontamination) due to high toxicity .

Key Difference : The sulfonyl group in Chlorosulfonyl isocyanate increases its reactivity compared to Prop-1-enesulphonyl derivatives, limiting its use in polymer synthesis but favoring small-molecule chemistry .

4-Chlorophenyl Isocyanate

  • Structure : Aromatic isocyanate with a chlorine substituent ().
  • Applications : Used in synthesizing indole-derived bioactive molecules (e.g., compounds 48–52, ).
  • Reactivity : The electron-withdrawing chlorine atom enhances electrophilicity, facilitating reactions with nucleophiles like amines or alcohols.

Key Difference : Unlike this compound, 4-chlorophenyl isocyanate’s aromatic structure and halogen substituent favor pharmaceutical intermediates over bulk polymer production .

Alicyclic Urethane Prepolymers

  • Structure : Terminated with isocyanate groups, derived from polycarbonate polyols ().
  • Applications : Moisture-curable adhesives with superior light resistance and adhesion.
  • Reactivity : Combines alicyclic backbone stability with terminal –NCO reactivity for controlled curing.

Key Difference : These prepolymers prioritize thermal and UV stability, contrasting with this compound’s role in acrylic emulsions and coatings .

Data Table: Comparative Properties of Isocyanates

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
3-[(Prop-1-en-2-yl)phenyl] prop-2-yl isocyanate 2094-99-7 C₁₃H₁₅NO 201.26 268–271 Polymers, coatings, adhesives
Hexamethylene diisocyanate 822-06-0 C₆H₁₂N₂O₂ 168.19 255–260 Polyurethanes, elastomers
Chlorosulfonyl isocyanate 1189-71-5 ClSO₂NCO 143.53 94–96 (at 10 mmHg) Sulfonamide synthesis
4-Chlorophenyl isocyanate C₇H₄ClNO 153.57 ~210 Pharmaceutical intermediates

Research Findings and Structural Insights

  • Reactivity Trends :
    • Electron-withdrawing groups (e.g., –SO₂ in Chlorosulfonyl isocyanate) increase –NCO electrophilicity, accelerating reactions but limiting shelf life .
    • Aromatic vs. Aliphatic : Aromatic isocyanates (e.g., 4-chlorophenyl) exhibit slower curing than aliphatic HDI but offer better UV stability .
  • Alicyclic prepolymers () balance mechanical strength and light resistance, unlike linear aliphatic HDI-based PUs .
  • Safety Considerations: Mono-isocyanates (e.g., Prop-1-enesulphonyl) generally pose lower inhalation risks than di-isocyanates like HDI .

Q & A

Q. What are the key synthetic pathways for producing prop-1-enesulphonyl isocyanate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sulfonylation of propenylamine derivatives or through condensation reactions involving sulfonyl chlorides and isocyanate precursors. Reaction parameters such as temperature (e.g., −20°C to 25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios significantly affect product stability and purity. Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm the presence of the isocyanate (-NCO) functional group .

Q. How can researchers safely handle this compound in laboratory settings, given its reactivity?

Due to its electrophilic nature, strict safety protocols are required:

  • Use inert atmospheres (argon/nitrogen) to prevent moisture-induced degradation.
  • Employ cold traps or scavengers (e.g., triethylamine) to neutralize residual isocyanate.
  • Monitor air quality for isocyanate vapors using OSHA-recommended methods (e.g., impinger sampling with HPLC analysis) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key methods include:

  • FT-IR : Confirmation of the isocyanate group (sharp peak at ~2250–2275 cm1^{-1}).
  • NMR : 1^1H and 13^13C spectra to resolve allylic sulfonyl and isocyanate moieties.
  • Mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound with nucleophiles?

Discrepancies in reactivity (e.g., with amines vs. alcohols) may arise from steric hindrance or electronic effects. Computational methods (DFT calculations) can model transition states, while kinetic studies under controlled conditions (e.g., variable pH, temperature) clarify rate-determining steps. Cross-validation with analogous compounds (e.g., methyl isocyanate) is advised .

Q. What strategies optimize the use of this compound in polymer chemistry, particularly for creating thermally stable materials?

Advanced applications involve copolymerization with diols or diamines to form polyurethanes or polyureas. Design considerations:

  • Monomer ratios : Balancing crosslinking density and mechanical properties.
  • Thermogravimetric analysis (TGA) : To assess thermal degradation thresholds (>300°C).
  • Solvent-free synthesis : Reduces side reactions and improves scalability .

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives for biological studies?

Reproducibility issues often stem from trace moisture or oxygen. Mitigation steps:

  • Strict anhydrous conditions : Use molecular sieves and Schlenk-line techniques.
  • Batch consistency : Validate purity via HPLC before biological assays.
  • Documentation : Detailed logs of reaction parameters (e.g., humidity levels, stirring rates) to isolate variables .

Q. What methodological frameworks are effective for analyzing conflicting data on the toxicity of this compound in in vitro models?

Contradictory toxicity reports require:

  • Dose-response studies : IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HepG2).
  • Omics integration : Transcriptomic/proteomic profiling to identify pathway-specific effects.
  • Negative controls : Include structurally similar non-toxic analogs (e.g., sulfonamides) to isolate isocyanate-specific effects .

Q. How can researchers design experiments to explore novel applications of this compound in asymmetric catalysis?

Focus on chiral induction mechanisms:

  • Ligand screening : Test chiral phosphines or bisoxazolines for enantioselective additions.
  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Theoretical modeling : Predict steric/electronic influences on catalytic cycles .

Methodological and Ethical Considerations

Q. What steps ensure data integrity when publishing studies involving this compound?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Raw data archiving : Deposit spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo).
  • Peer-review transparency : Disclose all experimental conditions, including failed attempts.
  • Plagiarism checks : Use software (e.g., Turnitin) to ensure originality .

Q. How can interdisciplinary teams minimize bias in collaborative research on this compound?

Implement structured workflows:

  • Blinded analyses : Separate synthesis and characterization teams.
  • Pre-registration : Document hypotheses and protocols before data collection.
  • Conflict resolution : Regular peer debriefs to address interpretive differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.